Linagliptin impurity S was first identified during the synthesis of linagliptin, where several process-related impurities were detected. The compound has been characterized through various analytical techniques, including high-performance liquid chromatography and mass spectrometry, which confirmed its presence in the synthesized product .
The synthesis of linagliptin impurity S involves several steps that typically include the reaction of various intermediates under controlled conditions. The methods employed can vary based on the specific synthetic route chosen, but they generally involve:
The synthesis process often requires careful monitoring of reaction conditions such as temperature, pH, and solvent choice. For instance, one method includes using ethanolamine as a reactant, which can lead to by-products that contribute to the formation of impurities . Advanced purification techniques like continuous-flow processes and counter-current chromatography are also utilized to minimize impurity levels in the final product .
Linagliptin impurity S has a complex molecular structure characterized by multiple rings and functional groups typical of xanthine derivatives. The structural representation includes:
The compound's structural data can be summarized as follows:
Linagliptin impurity S can participate in various chemical reactions during its synthesis. Key reactions include:
The formation of linagliptin impurity S is often linked to specific reaction pathways where intermediates do not fully convert into desired products. For example, side reactions involving residual intermediates can generate unwanted by-products .
Linagliptin impurity S exhibits properties typical of organic compounds, including:
Key chemical properties include:
Linagliptin impurity S serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Understanding its formation helps improve synthetic routes and purification processes for linagliptin, ensuring that final products meet regulatory standards for safety and efficacy.
Impurities in APIs constitute unwanted chemical entities that compromise drug safety, efficacy, and stability. According to ICH classifications, they originate from three primary sources: organic impurities (synthesis-derived intermediates, byproducts, degradation species), inorganic contaminants (catalysts, reagents), and residual solvents [1] [2]. For linagliptin, studies reveal heightened susceptibility to acid hydrolysis and oxidation, leading to multiple degradation products not observed under alkaline, thermal, or photolytic conditions [1]. Process-related impurities predominantly arise during synthesis steps—such as incomplete aminolysis, residual intermediates, or side reactions—as evidenced by five newly identified impurities during linagliptin process development, constituting 0.15%–0.5% of the drug substance [2].
The toxicological risk of impurities mandates stringent controls. ICH Q3A/B guidelines stipulate identification thresholds (typically 0.10% for daily doses ≤2g), necessitating advanced analytical strategies. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in structural elucidation. For instance, forced degradation studies employing ultra-performance liquid chromatography with photodiode array detection (UPLC-PDA) and LC-Q-ToF-MS characterized linagliptin degradants like OX-1 (C₂₅H₂₈N₈O₃) and AD-1 (C₂₅H₂₉N₇O₄), which share structural motifs with Impurity S [1] [5]. Such profiling enables the refinement of synthetic pathways and storage conditions to minimize impurity formation.
Table 1: Common Sources and Examples of Linagliptin Impurities
| Origin Category | Formation Conditions | Example Impurities | Detection Method |
|---|---|---|---|
| Degradation | Acid hydrolysis, Oxidation | AD-1, AD-2, OX-1 to OX-4 [1] | LC-PDA-MS, LC-Q-ToF-MS |
| Process-Related | Incomplete aminolysis, Residual intermediates | Impurity 2, 3, 4, 5, 6 [2] | HPLC, LC-MS, NMR |
| Artificial | Sonication in HCN-containing acetonitrile | Linagliptin urea derivative [5] | LC-PDA/UV-MSn |
Structural analogues of linagliptin—defined as chemical entities with core modifications—pose unique regulatory challenges due to their potential biological activity. Impurity S exemplifies such an analogue, sharing the xanthine-quinazolinyl backbone but differing in substituents or connectivity. These modifications arise during synthesis; for example, aminolysis byproducts or dimerization via radical initiators yield impurities with molecular weights distinct from the API [2] [6]. Regulatory agencies require explicit structural characterization of impurities exceeding identification thresholds to evaluate toxicological risks. This is achieved through spectral triangulation (MS, NMR, IR) and synthetic corroboration. For instance, a linagliptin urea derivative (formed via HCN-mediated reaction during sonication) was confirmed by comparing synthesized standards with stress-test degradants [5].
The structural similarity of Impurity S to linagliptin necessitates specialized chromatographic separation. Methods employing acetonitrile-phosphoric acid gradients (0.1% aqueous) on C18 columns effectively resolve analogues with minor polarity differences [3]. Regulatory compliance further demands method validation per ICH Q2(R1), assessing specificity, accuracy, and detection limits. In one case, replacing sonication with vortex mixing suppressed artificial urea impurity formation, underscoring how analytical procedures influence impurity profiles [5]. Such controls are critical to avoid out-of-specification (OOS) results in Good Manufacturing Practice (GMP) settings.
Table 2: Structural Analogues of Linagliptin and Their Regulatory Impact
| Impurity Type | Structural Features | Formation Mechanism | Regulatory Requirement |
|---|---|---|---|
| Degradation Product | Oxidized purine core (e.g., OX-1) [1] | Peroxide exposure during storage | ICH Q1A-Q1E stability testing |
| Process Intermediate | Phthalimide-protected piperidine [2] | Incomplete aminolysis of precursor 13 | Synthesis process optimization |
| Artificial Degradant | Urea-linked adduct [5] | HCN addition during sample preparation | Analytical procedure adjustment |
| Dimer Impurity | Covalent dimer (e.g., AD-2) [1] | Acid-catalyzed condensation | Threshold-based identification |
Linagliptin Impurity S is classified as an organic degradation product under ICH Q3B(R2) guidelines, arising primarily under acidic or oxidative stress conditions. While its exact structure varies across literature, it consistently exhibits a molecular weight close to linagliptin (472.54 g/mol) with modifications in the aminopiperidine or butynyl side chains [1] [5]. Forced degradation studies confirm its emergence during acid hydrolysis (0.1M HCl) and oxidation (0.3% H₂O₂), with relative retention times (RRT) of 1.06–1.31 in reversed-phase chromatography [1]. This positions it within the ICH-mandated "identification threshold" of 0.10%, requiring rigorous characterization.
Analytically, Impurity S is monitored via stability-indicating methods. Gradient HPLC using 0.1% phosphoric acid/acetonitrile mobile phases (detection: 190–200 nm) achieves baseline separation from linagliptin and other impurities [3]. High-resolution LC-MS further provides fragmentation patterns for structural proposals. For example, an impurity with m/z 488.54 [M+H]⁺ (C₂₅H₂₈N₈O₃) was identified as an N-oxide derivative, while dimeric impurities (e.g., AD-2, m/z 945.08) form via acid-catalyzed condensation [1]. Such data inform regulatory submissions, specifying acceptance criteria and analytical controls.
The classification hierarchy for Impurity S adheres to ICH Q6A:
Table 3: Analytical Methods for Linagliptin Impurity S Detection and Control
| Analytical Technique | Conditions/Parameters | Suitability for Impurity S | Validation Parameter |
|---|---|---|---|
| HPLC-UV | C18 column; 0.1% H₃PO₄/CH₃CN gradient; 190–200 nm [3] | Resolves degradants (RRT: 0.96–1.31) | Specificity, LOD (0.02%) |
| LC-MS (SQD/HRMS) | Positive ion mode; C18 column; 0.1% formic acid/MeOH | Confirms MW and fragmentation patterns | Mass accuracy (≤5 ppm) |
| LC-PDA | Photodiode array (200–400 nm); C8 column | Detects chromophore shifts in analogues | Peak purity (>990) |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1